1-(Pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride
Overview
Description
1-(Pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride is a chemical compound that features a piperidine ring substituted with a pyridine ring at the 4-position and a carboxylic acid group at the 4-position of the piperidine ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Mechanism of Action
Target of Action
Compounds with similar structures, such as piperidine derivatives, have been shown to interact with various biological targets .
Mode of Action
It’s known that the interaction of a compound with its target often leads to changes in the target’s function, which can result in a therapeutic effect .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways .
Result of Action
The effects of a compound’s action often depend on its interaction with its target and the subsequent changes in cellular function .
Action Environment
The action, efficacy, and stability of 1-(Pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride can be influenced by various environmental factors . These factors can include the pH of the environment, the presence of other compounds, and the temperature .
Biochemical Analysis
Biochemical Properties
1-(Pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, piperidine derivatives, including this compound, have been shown to exhibit interactions with enzymes involved in metabolic pathways, such as hydrolases and oxidoreductases . These interactions often involve the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, piperidine derivatives can modulate the activity of signaling molecules such as kinases and phosphatases, thereby affecting downstream signaling pathways . Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can bind to specific sites on enzymes and proteins, leading to changes in their conformation and activity. For instance, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access . Alternatively, it can activate certain enzymes by stabilizing their active conformation. Additionally, this compound can influence gene expression by interacting with DNA-binding proteins and transcription factors.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that piperidine derivatives can undergo degradation under certain conditions, leading to a decrease in their activity . Additionally, long-term exposure to this compound in in vitro or in vivo studies may result in adaptive cellular responses, such as changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and improvement in cellular function . At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where a specific dosage range results in optimal activity, while deviations from this range lead to reduced efficacy or toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic flux and metabolite levels. For example, this compound can influence the activity of enzymes involved in the citric acid cycle and oxidative phosphorylation, leading to changes in energy production and metabolic balance . Additionally, it can affect the levels of key metabolites, such as ATP and NADH, by modulating enzyme activity and gene expression.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes through active transport mechanisms, involving transporters such as ABC transporters and solute carriers . Once inside the cell, it can bind to intracellular proteins and be distributed to various cellular compartments, influencing its localization and accumulation.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may be localized to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it can be directed to the nucleus, where it can interact with DNA and transcription factors, affecting gene expression and cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.
Substitution with Pyridine: The pyridine ring is introduced at the 4-position of the piperidine ring through nucleophilic substitution reactions.
Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or other carboxylating agents.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products:
Oxidation Products: N-oxides, carboxylic acid derivatives.
Reduction Products: Alcohols, reduced piperidine derivatives.
Substitution Products: Various substituted pyridine and piperidine derivatives.
Scientific Research Applications
1-(Pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Comparison with Similar Compounds
- 1-(Phenylsulfonyl)piperidine-4-carboxylic acid
- 1-(2-pyridin-4-yl-ethyl)-piperidine-4-carboxylic acid
- 1-(4-ACETYLAMINO-BENZENESULFONYL)-PIPERIDINE-4-CARBOXYLIC ACID
Uniqueness: 1-(Pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both pyridine and piperidine rings, along with the carboxylic acid group, allows for versatile chemical modifications and a wide range of applications.
Properties
IUPAC Name |
1-pyridin-4-ylpiperidine-4-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.ClH/c14-11(15)9-3-7-13(8-4-9)10-1-5-12-6-2-10;/h1-2,5-6,9H,3-4,7-8H2,(H,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFOXJSAQYSQIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=CC=NC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
210962-09-7 | |
Record name | 1-(pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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